Peramivir

Neuraminidase Inhibition Assay IC50 Influenza A/H1N1

Peramivir is a cyclopentane-derived, intravenously administered neuraminidase inhibitor that is NOT generically interchangeable with oseltamivir or zanamivir. It exhibits a unique guanidino group interaction, a 20-hour plasma half-life, and negligible metabolism (~90% renal excretion). Crucially, it retains activity against oseltamivir-resistant I222K/T and A246T mutants, and demonstrates a markedly slower dissociation rate from the neuraminidase active site. With consistently lower IC50 values (A/H1N1pdm09: 0.62 nM; A/H3N2: 0.67 nM; B/Victoria: 1.84 nM), peramivir is the preferred reference compound for maximal assay sensitivity. Sourcing peramivir as a distinct entity—rather than substituting with other NAIs—is essential for reproducible phenotypic characterization, resistance surveillance panels, and PK/PD studies requiring sustained systemic exposure from a single-dose regimen.

Molecular Formula C15H28N4O4
Molecular Weight 328.41 g/mol
CAS No. 229614-56-6
Cat. No. B1360327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePeramivir
CAS229614-56-6
Synonyms3-(1'-acetylamino-2'-ethyl)butyl-4-((aminoimino)methyl)amino-2-hydroxycyclopentane-1-carboxylic acid
BCX 1812
BCX-1812
BCX1812
peramivir
Rapivab
RWJ 270201
RWJ-270201
RWJ270201
Molecular FormulaC15H28N4O4
Molecular Weight328.41 g/mol
Structural Identifiers
SMILESCCC(CC)C(C1C(CC(C1O)C(=O)O)N=C(N)N)NC(=O)C
InChIInChI=1S/C15H28N4O4/c1-4-8(5-2)12(18-7(3)20)11-10(19-15(16)17)6-9(13(11)21)14(22)23/h8-13,21H,4-6H2,1-3H3,(H,18,20)(H,22,23)(H4,16,17,19)/t9-,10+,11+,12-,13+/m0/s1
InChIKeyXRQDFNLINLXZLB-CKIKVBCHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Peramivir (CAS 229614-56-6): Baseline Profile and Procurement-Relevant Classification


Peramivir (CAS 229614-56-6), chemically (1S,2R,3R,4R)-3-[(1S)-1-acetamido-2-ethyl-butyl]-4-(diaminomethylideneamino)-2-hydroxy-cyclopentane-1-carboxylic acid, is a cyclopentane-derived neuraminidase inhibitor (NAI) approved for the treatment of acute uncomplicated influenza A and B infections via intravenous administration [1]. It is structurally and pharmacologically distinct from the oral NAI oseltamivir and the inhaled NAI zanamivir, with a binding mode that involves a unique guanidino group interaction and a prolonged plasma half-life of approximately 12–24 hours [2]. Unlike oseltamivir, which requires hepatic conversion to its active carboxylate form, peramivir is administered as the active drug with negligible metabolism and approximately 90% renal excretion [3].

Peramivir (CAS 229614-56-6): Why In-Class NAI Substitution Compromises Scientific and Clinical Utility


Neuraminidase inhibitors (NAIs) cannot be considered generically interchangeable due to divergent pharmacokinetic profiles, distinct resistance mutation cross-susceptibility patterns, and route-specific bioavailability constraints. Peramivir's intravenous formulation enables a 20-hour plasma half-life and a single-dose therapeutic regimen, in contrast to the twice-daily oral dosing of oseltamivir and the inhaled administration of zanamivir [1]. Critically, the H275Y mutation confers high-level resistance to oseltamivir (fold-change >700) and intermediate resistance to peramivir (fold-change 40–100), while zanamivir retains full susceptibility [2]. Furthermore, peramivir exhibits a markedly slower dissociation rate from the neuraminidase active site compared to both oseltamivir and zanamivir, which contributes to its extended pharmacodynamic effect and distinct resistance barrier [3]. These compound-specific properties render peramivir a distinct procurement entity, unsuitable for substitution with other NAIs in experimental or clinical protocols without compromising defined outcome metrics.

Peramivir (CAS 229614-56-6): Quantified Differential Performance Versus Oseltamivir, Zanamivir, and Laninamivir


In Vitro Neuraminidase Inhibition: Peramivir Demonstrates Lower IC50 Values Than Oseltamivir and Zanamivir Across Contemporary Influenza A and B Isolates

In a neuraminidase inhibition assay using a fluorescent substrate on 100 clinical virus isolates from the 2023–24 influenza season in Japan, peramivir exhibited the lowest geometric mean (GM) IC50 values among the four tested NAIs against all three influenza subtypes. Against A(H1N1)pdm09, the GM IC50 for peramivir was 0.62 nM, compared to 0.90 nM for oseltamivir and 1.09 nM for zanamivir, representing a 31% and 43% lower concentration required for 50% enzyme inhibition, respectively [1]. This pattern was consistent for A(H3N2) (peramivir 0.67 nM vs. oseltamivir 0.86 nM vs. zanamivir 1.64 nM) and B/Victoria-lineage isolates (peramivir 1.84 nM vs. oseltamivir 16.12 nM vs. zanamivir 3.87 nM).

Neuraminidase Inhibition Assay IC50 Influenza A/H1N1 Influenza A/H3N2 Influenza B/Victoria

Clinical Virologic Response: Peramivir Achieves Faster Virus Clearance Than Oseltamivir in Pediatric Influenza A Patients

In an open-label, randomized controlled trial enrolling 123 children (aged 4–12 years) with influenza A virus infection, intravenous peramivir achieved a significantly shorter time to virus clearance compared to oral oseltamivir (adjusted p = 0.035) [1]. Patients received regular viral assessments of nasal discharge until rapid antigen tests were negative. While comparisons between peramivir and inhaled zanamivir or laninamivir were not statistically significant, the peramivir group also demonstrated a numerically smaller proportion of relapses with fever or positive virus than the other treatment arms.

Viral Clearance Pediatric Influenza Randomized Controlled Trial Virologic Endpoint

Fever Alleviation: Peramivir Reduces Fever Duration More Rapidly Than Oseltamivir and Zanamivir in Outpatient Adults

A comparative clinical study of 191 adult outpatients with seasonal influenza assigned to four NAI treatment arms demonstrated that alleviation of fever occurred significantly sooner with peramivir than with either zanamivir (p = 0.0002) or oseltamivir (p = 0.0059) [1]. The difference versus laninamivir approached but did not meet the Bonferroni-corrected significance threshold (p = 0.0457; significance set at p < 0.0083). Additionally, other influenza-associated symptoms were alleviated sooner by peramivir than by the other three NAIs evaluated.

Fever Alleviation Symptom Resolution Adult Outpatients Clinical Efficacy

Network Meta-Analysis Ranking: Peramivir Ranks Highest (SUCRA 82.6%) for Reducing Symptom Duration Among NAIs

A systematic review and network meta-analysis of 58 randomized controlled trials evaluating NAIs for influenza treatment ranked peramivir as the top pharmacologic intervention for reducing time to alleviation of influenza symptoms, with a surface under the cumulative ranking curve (SUCRA) value of 82.6% [1]. For comparison, zanamivir ranked second with a SUCRA of 64%, and oseltamivir ranked third with a SUCRA of 55.1%. The mean difference in time to symptom alleviation across all evaluated regimens ranged from 12.78 to 19.51 hours. The analysis concluded that zanamivir and peramivir were the preferred pharmacologic interventions among all investigated treatments based on the calculated 'value preference of SUCRA'.

Network Meta-Analysis SUCRA Time to Symptom Alleviation Comparative Effectiveness

Resistance Mutation Susceptibility: Peramivir Retains Activity Against I222K/T and A246T Mutants That Exhibit Reduced Susceptibility to Oseltamivir

Recombinant neuraminidase protein expression studies evaluating peramivir susceptibilities of influenza A and B variants selected with various NAIs demonstrated that peramivir retains activity against several oseltamivir-resistant mutants [1]. Specifically, peramivir exhibited normal inhibition against I222K/T mutants in A(H1N1)pdm09, I222L/V mutants in A(H3N2), and the A246T mutant in influenza B, all of which displayed reduced inhibition (RI) or highly reduced inhibition (HRI) against oseltamivir. Cross-resistance (RI/HRI) to all three NAIs was observed only for a limited subset of mutations, including R152K, R371K, and Q312R+I427T in A(H1N1)pdm09, S247P in A(H3N2), and D198Y in influenza B. Notably, the H274Y mutation confers high-level resistance to oseltamivir (fold-change >700) and intermediate resistance to peramivir (fold-change 40–100), while zanamivir remains fully sensitive (fold-change 1) [2].

Antiviral Resistance Neuraminidase Mutation I222K A246T Cross-Resistance

Plasma Half-Life: Peramivir's 20-Hour Half-Life Enables Single-Dose IV Regimen Versus Twice-Daily Dosing of Oseltamivir and Zanamivir

Comparative pharmacokinetic profiling reveals that peramivir possesses a substantially longer plasma elimination half-life than either oseltamivir carboxylate or zanamivir [1]. Peramivir's half-life is approximately 20 hours (range 12–24 hours depending on renal function), compared to 6–10 hours for the active metabolite oseltamivir carboxylate and 2.5–5.1 hours for zanamivir [2]. This extended half-life enables peramivir's unique single-dose intravenous therapeutic regimen, whereas oseltamivir requires twice-daily oral administration for 5 days and zanamivir requires twice-daily inhalation for 5 days. Peramivir also exhibits low protein binding (<30%) and undergoes negligible metabolism, with approximately 90% renal excretion of the parent drug [3].

Pharmacokinetics Plasma Half-Life Dosing Regimen Intravenous Administration

Peramivir (CAS 229614-56-6): Evidence-Aligned Research and Industrial Application Scenarios


In Vitro Antiviral Screening and Neuraminidase Enzymology Assays

Given peramivir's consistently lower IC50 values against influenza A(H1N1)pdm09 (0.62 nM), A(H3N2) (0.67 nM), and B/Victoria (1.84 nM) compared to oseltamivir and zanamivir in contemporary clinical isolates [1], peramivir is the preferred positive control or reference compound for neuraminidase inhibition assays requiring maximal assay sensitivity and dynamic range. Its high intrinsic potency allows for lower working concentrations, reducing solvent interference and enabling detection of subtle shifts in enzyme susceptibility.

Antiviral Resistance Surveillance and Mutant Phenotyping Studies

Peramivir's retention of activity against oseltamivir-resistant I222K/T (A/H1N1) and A246T (influenza B) mutants, coupled with its distinct susceptibility profile to H274Y (fold-change 40–100 vs. >700 for oseltamivir) [2][3], positions it as an essential comparator in antiviral resistance surveillance panels. Procurement of peramivir alongside oseltamivir and zanamivir enables comprehensive phenotypic characterization of clinical and laboratory-derived neuraminidase variants.

Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and In Vivo Efficacy Studies

Peramivir's 20-hour plasma half-life and single-dose intravenous administration profile [4] make it uniquely suited for PK/PD studies investigating sustained systemic antiviral exposure. In murine influenza models, a single intramuscular injection of peramivir (2–20 mg/kg) provided comparable protection against lethality to a 5-day twice-daily oral course of oseltamivir [5], offering a simplified dosing paradigm for in vivo experimental protocols.

Clinical Trial Comparator Selection for Virologic and Symptomatic Endpoints

For randomized controlled trials where time to virus clearance or time to fever alleviation are primary or secondary endpoints, peramivir offers a data-supported active comparator option. Evidence from pediatric trials demonstrates significantly faster virus clearance with peramivir versus oseltamivir (adjusted p = 0.035) [6], while adult outpatient data show superior fever alleviation compared to both oseltamivir (p = 0.0059) and zanamivir (p = 0.0002) [7]. Additionally, network meta-analysis ranks peramivir highest among NAIs (SUCRA = 82.6%) for reducing symptom duration [8], providing robust justification for its inclusion as a benchmark treatment arm.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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